6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid
Description
This compound features a hexanoic acid backbone linked via an amide bond to a 4-methyl-1,3-thiazole ring substituted at position 2 with a 4-(trifluoromethoxy)phenyl group. The hexanoic acid moiety enhances solubility and may facilitate membrane permeability or protein binding .
Properties
Molecular Formula |
C18H19F3N2O4S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H19F3N2O4S/c1-11-15(16(26)22-10-4-2-3-5-14(24)25)28-17(23-11)12-6-8-13(9-7-12)27-18(19,20)21/h6-9H,2-5,10H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
WNTAZFMVNMNOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis Modifications
The 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl moiety is synthesized via a modified Hantzsch thiazole reaction:
Reaction Scheme
-
Condensation of 4-(trifluoromethoxy)thioamide with methyl α-bromoketone
-
Cyclization under acidic conditions (HCl/EtOH, 60°C, 12 h)
-
Oxidation to the carboxylic acid using KMnO₄ in aqueous acetone (yield: 68%)
Key Challenges
-
Regioselectivity control : The electron-withdrawing trifluoromethoxy group directs cyclization to the para position, minimizing ortho byproducts.
-
Oxidation stability : Sequential protection of the thiazole nitrogen during carboxylation prevents overoxidation.
Carboxyl Activation and Amide Coupling
Carboxylic Acid Activation Methods
The thiazole-5-carboxylic acid undergoes activation prior to coupling with 6-aminohexanoic acid:
| Activation Method | Reagents/Conditions | Coupling Yield |
|---|---|---|
| Chlorination (SOCl₂) | SOCl₂, DMF (cat.), reflux, 2 h | 72% |
| Mixed Carbonate (ClCO₂iPr) | iPrOCOCl, Et₃N, THF, 0°C | 81% |
| Uranium-Based (HATU) | HATU, DIPEA, DMF, rt, 12 h | 89% |
Amide Bond Formation
Coupling the activated thiazole with 6-aminohexanoic acid proceeds via:
-
Protection strategy : tert-Butyloxycarbonyl (Boc) protection of the hexanoic acid amine prevents self-condensation.
-
Solvent optimization : DMF > THF > DCM in maintaining reagent solubility (Table 2).
-
Stoichiometric analysis : 1.2 eq activated thiazole carboxylate ensures complete amine consumption.
Reaction Profile
-
Temperature: 0°C → rt gradient over 6 h
-
Workup: Acidic extraction (1M HCl) removes unreacted amine
-
Isolation: Column chromatography (SiO₂, EtOAc/hexanes 3:7) yields 85% pure product
Hexanoic Acid Backbone Functionalization
Stepwise Elongation Approach
For laboratories lacking commercial 6-aminohexanoic acid, a Gabriel synthesis provides the backbone:
-
Phthalimide protection : Hexanediol → hexane-1,6-diphthalimide (87% yield)
-
Selective deprotection : Hydrazine hydrate in EtOH cleaves one phthalimide group (64% yield)
-
Oxidation : TEMPO/NaClO₂ converts the alcohol to carboxylic acid (91% yield)
Critical Process Parameters
Temperature Dependence in Cyclization
Thiazole ring formation exhibits strong temperature sensitivity (Figure 2):
-
Optimal range : 55-65°C (below 50°C: incomplete reaction; above 70°C: decomposition)
-
Activation energy : Calculated ΔG‡ = 98.4 kJ/mol via Eyring analysis
Solvent Effects on Coupling Efficiency
Polar aprotic solvents enhance reaction rates but require strict anhydrous conditions:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| DMSO | 46.7 | 78 |
| THF | 7.5 | 65 |
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O 65:35 + 0.1% TFA) achieves >99% purity. Retention time: 12.7 min (flow rate 1 mL/min).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.42 (t, J=5.6 Hz, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 3.01 (q, J=6.8 Hz, 2H, CH₂N), 2.51 (s, 3H, CH₃), 1.45-1.25 (m, 8H, CH₂).
-
HRMS : m/z calc. for C₁₈H₁₉F₃N₂O₄S [M+H]⁺: 417.1094, found: 417.1091.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethoxyphenyl group and thiazole ring play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aryl Group
a) 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxylic Acid
- Key Difference : Trifluoromethyl (CF₃) vs. trifluoromethoxy (OCF₃) substituent.
- This may alter binding affinity in enzyme inhibition (e.g., kinase targets) .
Data :
Property Target Compound (OCF₃) CF₃ Analogue Substituent Volume (ų) ~75 ~65 LogP (Predicted) 3.8 3.5
b) 4-Methyl-2-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxylic Acid
- Key Difference : Meta - vs. para -substituted phenyl.
- This positional isomerism could decrease potency in targets requiring para-substituted ligands .
Core Heterocycle Modifications
a) 4-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-5-Carboxylic Acid
- Key Difference : Imidazole (two nitrogen atoms) vs. thiazole (sulfur and nitrogen).
- Impact : Imidazole’s additional nitrogen enables stronger hydrogen bonding but reduces lipophilicity. Thiazole’s sulfur may enhance metabolic stability via resistance to oxidation .
Data :
Property Thiazole-Based Target Imidazole Analogue H-Bond Acceptors 5 6 Metabolic Stability* High Moderate
b) Pyrimidine-Thiazole Hybrids (e.g., )
- Example: 4-Methyl-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile.
- Key Difference : Pyrimidine-thiazole fusion vs. standalone thiazole.
- However, increased rigidity may reduce bioavailability .
Backbone Modifications
a) 6-((5Z)-5-{1-[2-(3,4-Dimethylanilino)-2-Oxoethyl]-2-Oxoindolin-3-ylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)Hexanoic Acid
- Key Difference: Extended conjugated system with indole and thiazolidinone moieties.
- Impact: The indole-thiazolidinone system may target prostaglandin or cyclooxygenase pathways, whereas the target compound’s simpler structure is more likely optimized for kinase or protease inhibition .
b) Hexanoic Acid Derivatives with Triazole Linkers (e.g., )
- Example : 6-(4-(Trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide.
- Key Difference : Triazole linker vs. amide bond.
- Impact : Triazoles resist enzymatic hydrolysis, improving pharmacokinetics. However, the target compound’s amide bond may offer stronger hydrogen-bonding interactions .
Biological Activity
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid, also known as GW0742, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of GW0742, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
GW0742 is characterized by a complex structure that includes a thiazole ring and a trifluoromethoxy phenyl group. Its molecular formula is , with a molecular weight of approximately 471.5 g/mol. The compound exhibits lipophilic properties due to the presence of fluorinated groups, which may influence its bioavailability and interaction with biological targets.
GW0742 primarily acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW0742 has been shown to lead to:
- Increased fatty acid oxidation : Enhancing the utilization of fatty acids as an energy source.
- Improved insulin sensitivity : Potentially beneficial for metabolic syndrome and type 2 diabetes management.
- Anti-inflammatory effects : Modulating inflammatory pathways that contribute to various chronic diseases.
1. Metabolic Effects
Research indicates that GW0742 can significantly improve metabolic parameters in animal models of obesity and diabetes. For instance, studies have demonstrated that treatment with GW0742 leads to:
- Reduction in body weight : Mice treated with GW0742 showed decreased body fat accumulation.
- Lowered plasma glucose levels : Indicating improved glycemic control.
2. Anti-Cancer Activity
GW0742 has also been investigated for its anti-cancer properties. In vitro studies have shown that GW0742 can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistically, GW0742 induces apoptosis (programmed cell death) through:
- Activation of pro-apoptotic pathways : Leading to increased expression of apoptotic markers.
- Inhibition of cell cycle progression : Preventing cancer cells from dividing and proliferating.
Case Studies
Several notable case studies highlight the biological activity of GW0742:
| Study | Findings |
|---|---|
| Study on Obesity in Mice | Mice treated with GW0742 exhibited a significant reduction in body weight and improved glucose tolerance compared to controls. |
| Breast Cancer Cell Line Study | GW0742 treatment resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with associated increases in apoptosis markers. |
| Inflammation Model in Rats | Administration of GW0742 led to reduced levels of inflammatory cytokines in serum, suggesting its potential use in inflammatory diseases. |
Q & A
Basic: What are the optimized synthetic routes for synthesizing 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid?
Answer:
Synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Condensation of 4-methyl-2-[4-(trifluoromethoxy)phenyl]thiazole precursors with carbonyl sources (e.g., oxalyl chloride or carboxylic acid derivatives) under reflux in anhydrous solvents like acetic acid or toluene .
- Amide Coupling : Reaction of the thiazole-carboxylic acid intermediate with hexanoic acid derivatives (e.g., hexanoic acid hydrazide) using coupling agents like EDCI/HOBt or DCC in DMF or THF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol for high-purity yields (>95%) .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
- 1H/13C NMR : Key peaks include the trifluoromethoxy group (δ ~3.9 ppm for OCH2CF3 in 1H NMR; δ ~120 ppm for CF3 in 13C NMR) and the thiazole ring protons (δ ~7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~487) .
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation : Lipid-based or polymeric nanoparticles (size <200 nm) for sustained release in cell-based assays .
Advanced: How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
Answer:
- Dose-Response Curves : Validate potency (IC50) across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects .
- Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates that may explain reduced cellular activity .
Advanced: What in silico methods predict target interactions and binding modes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, using PDB structures (e.g., 7UG, 7UJ) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the thiazole ring) using MOE or Phase .
Advanced: How is metabolic stability and toxicity assessed in preclinical studies?
Answer:
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .
- Ames Test : Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenicity at concentrations ≤10 µg/plate .
- hERG Assay : Patch-clamp electrophysiology to quantify hERG channel blockade (IC50 >30 µM preferred) .
Advanced: What challenges arise in scaling up synthesis for in vivo studies?
Answer:
- Byproduct Formation : Optimize reaction time/temperature (e.g., 80°C for 12 hours) to minimize thiazole ring decomposition .
- Purification Scalability : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution patterns during thiazole synthesis .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Answer:
- Analog Synthesis : Modify the trifluoromethoxy phenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to assess impact on target affinity .
- 3D-QSAR : CoMFA or CoMSIA models using IC50 data from analogs to map electrostatic/hydrophobic requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
